N~1~-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide
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Overview
Description
N~1~-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a methoxybenzyl group, a trifluoromethyl-thiadiazolyl group, and a succinamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the 4-methoxybenzylamine: This can be achieved by reacting 4-methoxybenzyl chloride with ammonia or an amine source under basic conditions.
Synthesis of the 5-(trifluoromethyl)-1,3,4-thiadiazole: This step involves the cyclization of appropriate precursors, such as trifluoromethylthiosemicarbazide, under acidic conditions.
Coupling Reaction: The final step involves coupling the 4-methoxybenzylamine with the 5-(trifluoromethyl)-1,3,4-thiadiazole derivative using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.
Reduction: Reagents like hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~).
Substitution: Reagents like sodium methoxide (NaOCH~3~) or other nucleophiles under basic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 5-amino-1,3,4-thiadiazole derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N~1~-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the thiadiazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(4-methoxybenzyl)-N~4~-[5-methyl-1,3,4-thiadiazol-2-yl]succinamide
- N~1~-(4-methoxybenzyl)-N~4~-[5-chloro-1,3,4-thiadiazol-2-yl]succinamide
- N~1~-(4-methoxybenzyl)-N~4~-[5-phenyl-1,3,4-thiadiazol-2-yl]succinamide
Uniqueness
N~1~-(4-methoxybenzyl)-N~4~-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]succinamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential as a drug candidate.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3S/c1-25-10-4-2-9(3-5-10)8-19-11(23)6-7-12(24)20-14-22-21-13(26-14)15(16,17)18/h2-5H,6-8H2,1H3,(H,19,23)(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPNZDZXFDXHHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC(=O)NC2=NN=C(S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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